3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline

Structure-Activity Relationship (SAR) Physicochemical Properties Kinase Inhibitor Design

This 4-methylpiperidine quinoline sulfonamide is a precisely defined chemical probe for MELK inhibitor SAR campaigns. The 3,4-dimethylbenzenesulfonyl and 4-methylpiperidine substitution pattern directly impacts kinase selectivity, metabolic stability, and cellular potency. Substitution with the 3-methylpiperidine isomer (CAS 867040-19-5) or 4-ethyl/4-chloro analogs introduces unvalidated variables that compromise assay reproducibility and invalidate cell-shift factors. Ensure your data integrity by procuring the exact compound.

Molecular Formula C24H28N2O3S
Molecular Weight 424.56
CAS No. 867040-20-8
Cat. No. B2770853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline
CAS867040-20-8
Molecular FormulaC24H28N2O3S
Molecular Weight424.56
Structural Identifiers
SMILESCC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)OC
InChIInChI=1S/C24H28N2O3S/c1-16-9-11-26(12-10-16)24-21-14-19(29-4)6-8-22(21)25-15-23(24)30(27,28)20-7-5-17(2)18(3)13-20/h5-8,13-16H,9-12H2,1-4H3
InChIKeyYVHWGEFEDYPQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline (CAS 867040-20-8): Chemical Class and Procurement Overview


The compound 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline (CAS 867040-20-8) is a fully synthetic, small-molecule quinoline derivative featuring a 3-sulfonyl-4-aminoquinoline core [1]. This structural class is prominently represented in patent literature as maternal embryonic leucine zipper kinase (MELK) inhibitors, an oncology target validated in multiple cancer types [1]. The compound is commercially available through specialized screening compound suppliers and is primarily utilized in early-stage drug discovery for kinase inhibition profiling, where its distinct substitution pattern offers a specific vector for exploring structure-activity relationships (SAR) around the quinoline scaffold .

Procurement Integrity: Why Close Analogs of 3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline Cannot Be Interchanged in Drug Discovery


For quinoline sulfonamide MELK inhibitors, even minor structural perturbations—such as shifting the methyl group on the piperidine ring from the 4- to the 3-position or altering the substitution on the benzenesulfonyl moiety—can drastically alter kinase selectivity profiles and cellular potency, a phenomenon documented in the lead optimization of OTSSP167 [1]. The commercial availability of several closely related screening compounds (e.g., the 3-methylpiperidine isomer CAS 867040-19-5, the 4-ethylbenzenesulfonyl analog CAS 897624-33-8, and the 4-chlorobenzenesulfonyl analog) underscores the risk of inadvertent generic substitution, which would introduce unvalidated changes to the pharmacophore and compromise assay reproducibility . Without explicit comparative data proving equipotency, substituting any in-class compound for 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline constitutes an uncontrolled variable in SAR campaigns.

Differentiation Evidence for 3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline (CAS 867040-20-8) Against Its Closest Analogs


3,4-Dimethylbenzenesulfonyl Substitution vs. 4-Chloro, 4-Ethyl, and Unsubstituted Analogs: Impact on LogP, Water Solubility, and Predicted Permeability

The target compound incorporates a 3,4-dimethylbenzenesulfonyl group at the quinoline 3-position. Calculated physicochemical property comparisons (using ACD/Labs Percepta or similar drug-discovery computational platforms) against the unsubstituted benzenesulfonyl analog, the 4-chlorobenzenesulfonyl analog, and the 4-ethylbenzenesulfonyl analog (CAS 897624-33-8) reveal a unique property profile. The electron-donating methyl groups are predicted to increase logP and reduce aqueous solubility relative to the unsubstituted and 4-chloro analogs, while offering a distinct hydrogen-bonding landscape compared to the 4-ethyl variant [1]. These predicted differences directly influence permeability, metabolic stability, and off-target binding, which are critical screening parameters.

Structure-Activity Relationship (SAR) Physicochemical Properties Kinase Inhibitor Design

4-Methylpiperidine vs. 3-Methylpiperidine Isomer (CAS 867040-19-5): Steric and Electronic Effects on Kinase Hinge Binding

The target compound features a 4-methylpiperidine moiety, while its direct isomer, CAS 867040-19-5, bears a 3-methylpiperidine. In the MELK inhibitor pharmacophore, the piperidine nitrogen often acts as a hydrogen bond acceptor to the kinase hinge residue (e.g., Cys89 in MELK) [1]. The position of the methyl group modulates the pKa of the piperidine nitrogen and the steric environment around this critical hydrogen bond. The 4-methyl substitution is expected to be less sterically demanding at the active site than the 3-methyl substitution, potentially offering higher binding affinity or a different selectivity window against off-target kinases. In the development of OTSSP167, modifications at this position were critical for achieving picomolar potency [2].

Kinase Inhibitor Selectivity Isomeric Differentiation Structural Biology

6-Methoxy Substituent: Electronic Modulation of the Quinoline Core Compared to 6-Methyl and 6-Hydrogen Analogs

The 6-methoxy substitution on the quinoline ring is a key differentiator from 6-methyl or 6-unsubstituted analogs. The methoxy group is a strong resonance electron-donor, which alters the electron density of the quinoline ring and can enhance pi-stacking interactions with aromatic residues in the kinase active site (e.g., the gatekeeper residue) [1]. Additionally, the methoxy group is a metabolic soft spot; its replacement with a methyl group would remove a primary site of O-dealkylation, potentially increasing metabolic stability but also altering target binding. In the MELK inhibitor patent series, 6-alkoxy substituents were preferred embodiments for balancing potency and ADME properties [2].

Drug Metabolism CYP450 Inhibition Pharmacophore Modeling

Sulfonyl vs. Carbonyl at the Quinoline 3-Position: A Critical Pharmacophoric Decision Point

The target compound contains a sulfonyl linker between the quinoline and the dimethylphenyl ring. This contrasts with carbonyl-linked analogs, which are also prevalent in quinoline-based kinase inhibitors. The sulfonyl group introduces a tetrahedral sulfur atom that acts as a hydrogen bond acceptor and significantly alters the vector of the aromatic ring compared to a planar carbonyl [1]. In MELK inhibitor design, this sulfonyl orientation was found to be essential for achieving high selectivity over other kinases by projecting the substituent into a distinct, less conserved hydrophobic pocket [2].

Kinase Inhibitor Pharmacophore Structure-Based Drug Design Selectivity Optimization

Optimal Deployment Scenarios for 3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline in Drug Discovery Programs


Kinase Selectivity Profiling and Hit-to-Lead Optimization for MELK-Dependent Cancers

The compound's distinct substitution pattern makes it an ideal chemical probe for dissecting the SAR around the quinoline sulfonamide MELK inhibitor series. It should be deployed in a panel of kinase assays (e.g., DiscoverX KINOMEscan) alongside its 3-methylpiperidine isomer (CAS 867040-19-5) and the OTSSP167 clinical candidate to quantify selectivity scores and define the optimal pharmacophore for MELK inhibition [1]. The data generated directly informs medicinal chemistry decisions on which vector to optimize for enhancing selectivity over off-target kinases such as FLT3 or SRC, a key challenge in the OTSSP167 development program [1].

In Vitro ADME/PK Cassette Screening of Methoxy-Containing Quinoline Analogs

In a cassette-dosing experiment using human liver microsomes, the compound can be incubated alongside its 6-methyl and 6-hydrogen analogs to quantify the metabolic lability introduced by the 6-methoxy group. The resulting intrinsic clearance data (Clint) provides a direct readout of the metabolic advantage or liability of this substituent, guiding the design of back-up compounds with improved metabolic stability [2]. This scenario is directly enabled by the inability to substitute the 3,4-dimethylbenzenesulfonyl partner without altering the metabolic profile.

Cell-Based Target Engagement Assays for the MELK-PSMA1 Signaling Axis

The compound should be used in a cellular context (e.g., MDA-MB-231 or A549 cells) to measure the inhibition of the MELK substrate PSMA1 (proteasome subunit alpha type 1) phosphorylation [1]. By comparing the cellular IC50 with the biochemical IC50, a 'cell shift' factor can be calculated. This factor, critically dependent on the compound's permeability and efflux ratio (in turn dependent on its unique logP and pKa), serves as a key decision point for compound progression. Testing the 4-chloro or 4-ethyl analog in parallel would yield an invalid cell shift factor for the chemical series of interest.

In Vivo Pharmacodynamic (PD) Biomarker Study in a Xenograft Model

For programs that have validated the compound's potency and selectivity, it can be advanced to a mouse xenograft PD study using oral or intravenous administration. The specific 3,4-dimethylbenzenesulfonyl group is predicted to influence the volume of distribution and oral bioavailability [2]. Plasma and tumor tissue concentrations are measured by LC-MS/MS, and tumor PSMA1 phosphorylation is quantified as a pharmacodynamic biomarker [1]. The outcome provides a direct link between the unique chemical structure and in vivo efficacy, a data point that cannot be accurately obtained with any of the close analogs.

Quote Request

Request a Quote for 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.